6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound is characterized by an iodine atom at the 6th position and a methyl group at the 7th position on the pyrrolo[2,3-d]pyrimidine scaffold. Pyrrolopyrimidines are structurally similar to purines, which renders them significant in various biological and medicinal applications, particularly in drug development and enzyme inhibition .
The compound is cataloged under the CAS number 1638763-31-1, and its molecular formula is C7H7IN4. The molecular weight of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is approximately 274.06 g/mol . It falls under the classification of heterocyclic compounds, specifically within the category of pyrrolopyrimidines, which are known for their diverse biological activities.
The synthesis of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through various methods. A common approach involves copper-catalyzed reactions. For instance, one method entails reacting 5-bromopyrimidin-4-amines with alkynes in the presence of copper(I) chloride and 6-methylpicolinic acid as a catalytic system, along with sodium iodide as an additive to yield pyrrolo[2,3-d]pyrimidines.
In industrial settings, large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms enhance efficiency and scalability. Reaction conditions typically involve solvents like dimethylformamide or dichloromethane, with reagents such as potassium carbonate and methyl iodide being commonly utilized during the synthesis process .
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine participates in various chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine scaffold can engage in cyclization reactions to yield more complex heterocyclic systems .
Reagents commonly used include copper(I) chloride for substitution reactions, sodium iodide as an additive, as well as oxidizing agents like sodium hypochlorite for oxidation reactions. Reducing agents such as sodium borohydride are employed for reduction processes .
The mechanism of action for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily revolves around its role as a kinase inhibitor. It interacts with specific enzyme targets within cellular pathways, disrupting normal function and potentially leading to therapeutic effects against diseases such as cancer. For example, derivatives of this compound have shown promise as selective inhibitors for Janus kinase 1 (JAK1), with studies indicating effective inhibition at nanomolar concentrations .
The compound exists in solid form at room temperature. Its melting point is not extensively documented but can be inferred from similar compounds within the pyrrolopyrimidine class.
The chemical properties include stability under ambient conditions but may vary based on functional group substitutions during synthetic processes. The presence of iodine enhances reactivity in nucleophilic substitution reactions while the methyl group influences steric hindrance around the nitrogen atoms in the ring structure .
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a broad spectrum of scientific applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential inhibitory effects on various enzymes and proteins, including kinases and phosphatases.
Medicine: It is investigated for its anticancer properties and potential therapeutic applications against inflammatory diseases and infections like tuberculosis.
Industry: Due to its versatile chemical reactivity, it finds utility in developing new materials and pharmaceuticals .
Regioselective halogenation at the C5/C6 positions of pyrrolo[2,3-d]pyrimidine scaffolds is critical for synthesizing 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Electrophilic halogenation preferentially targets the electron-rich C5 position due to the inherent reactivity of the pyrrole ring, though C6 halogenation can compete without proper directing groups. Pivaloyl protection of the C4-amino group significantly enhances C5 selectivity by reducing electron density at C6 and sterically shielding C7. This method achieves >95% regioselectivity for 5-iodo derivatives under mild iodination conditions (NIS/DMF, 0°C) [5] [8]. For C6-selective iodination, ortho-directed metalation using n-BuLi/TMEDA at −78°C followed by iodine quenching provides 6-iodo isomers, though yields are moderate (50–65%) due to competing side reactions [9].
Table 1: Directing Groups for Regioselective Halogenation
Directing Group | Position | Halogenating Agent | Selectivity (%) | Yield (%) |
---|---|---|---|---|
Pivaloyl (C4) | C5 | NIS/DMF | >95 | 85–92 |
None | C5/C6 | I₂/DCM | 70:30 | 60–75 |
SEM (N7) | C6 | n-BuLi/I₂ | 88 | 65 |
Microwave-assisted halogenation reduces reaction times from hours to minutes while maintaining high regiocontrol. For instance, C5 iodination using N-iodosuccinimide under microwave irradiation (100°C, 10 min) achieves 90% yield with identical selectivity to conventional methods [5].
Microwave-enhanced, copper-catalyzed C–S bond formation enables efficient functionalization of 5-iodo-pyrrolo[2,3-d]pyrimidines. This ligand-free Ullman-type coupling uses CuI (1.3 equiv) as the catalyst, K₂CO₃ (1.5 equiv) as the base, and DMF as the solvent at 100°C (4 h), achieving 68–81% yield for 5-arylthio derivatives. Key advantages include:
Temperature control is critical, as exceeding 100°C promotes disulfide byproduct formation through oxidative coupling of thiols. The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(II) during the catalytic cycle. Substrate scope analysis reveals:
Table 2: Optimization of Microwave C–S Coupling Parameters
Thiol Substituent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
4-OMe-C₆H₄SH | 100 | 4 | 68 | <5% disulfide |
4-NO₂-C₆H₄SH | 100 | 4 | 81 | <3% disulfide |
2-Cl-C₆H₄SH | 100 | 6 | 71 | 8% disulfide |
n-C₄H₉SH | 100 | 4 | 48 | 15% disulfide |
Convergent synthesis routes for N7-alkylated derivatives focus on late-stage diversification of the pyrrolo[2,3-d]pyrimidine core. Two predominant strategies are employed:
Microwave-assisted Sonogashira coupling at C5 further demonstrates the convergent approach: SEM-protected 5-iodo intermediates undergo coupling with alkynes under Pd(PPh₃)₄/CuI catalysis in dichloroethane at 100°C (10 min), followed by deprotection to afford 5-alkynyl derivatives in 71–80% yield over two steps [8].
Protection of the C4-amino group and preservation of the C5/C6 iodo substituent are essential during multi-step syntheses. Key strategies include:
Acid-Labile Groups (Boc, SEM): Boc protection (Boc₂O/DMAP) allows orthogonal deprotection under mild acid conditions (TFA/DCM). SEM protection (SEM-Cl/DIPEA) requires fluoride reagents (TBAF) for cleavage but withstands alkylation/coupling conditions [6].
Iodo Stability Preservation:
Table 3: Protecting Group Compatibility and Deprotection Conditions
Protecting Group | Target Site | Installation Reagent | Deprotection Reagent | Compatibility Notes |
---|---|---|---|---|
Pivaloyl | C4-NH₂ | PivCl/TEA | NaOH/MeOH | Directs C5 halogenation |
SEM | N1 | SEM-Cl/DIPEA | TFA/DCM or TBAF/THF | Stable under Pd/ Cu catalysis |
Boc | C4-NH₂ | Boc₂O/DMAP | TFA/DCM (0°C) | Orthogonal to SEM |
Ligand-free copper catalysis provides a cost-effective alternative to Pd-based systems for functionalizing 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Key systems include:
Table 4: Performance Metrics of Ligand-Free Catalytic Systems
Reaction Type | Catalyst System | Conditions | Yield Range (%) | Advantages |
---|---|---|---|---|
C–S Coupling | CuI/K₂CO₃ | MW, 100°C, 4 h | 68–81 | No phosphines, fast, scalable |
N-Arylation | Cu₂O/DMSO | 110°C, 24 h | 60–75 | Inexpensive, air-tolerant |
C–N Formation | Cu NPs/H₂O | 150°C, 24 h | 50–60 | Solvent sustainability |
Residual copper removal is achieved by aqueous EDTA washes or silica gel filtration, reducing Cu content to <50 ppm in final products. These ligand-free systems reduce production costs by 40–60% compared to Pd-based catalysts while maintaining functional group tolerance [5] [8].
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